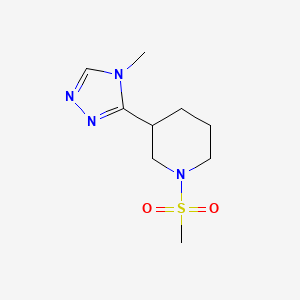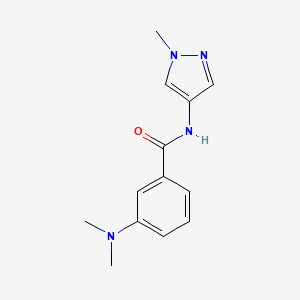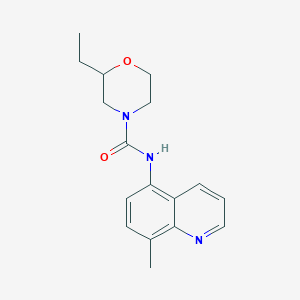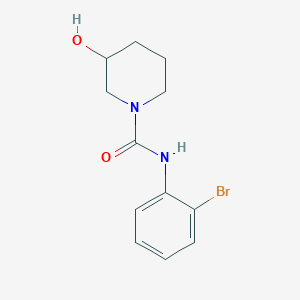
1-Methylsulfonyl-3-(4-methyl-1,2,4-triazol-3-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylsulfonyl-3-(4-methyl-1,2,4-triazol-3-yl)piperidine, also known as MTP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-Methylsulfonyl-3-(4-methyl-1,2,4-triazol-3-yl)piperidine is not fully understood, but it is believed to involve the inhibition of key enzymes involved in fungal and bacterial growth. 1-Methylsulfonyl-3-(4-methyl-1,2,4-triazol-3-yl)piperidine has been shown to inhibit the growth of various fungi and bacteria in laboratory experiments.
Biochemical and Physiological Effects:
1-Methylsulfonyl-3-(4-methyl-1,2,4-triazol-3-yl)piperidine has been shown to have low toxicity in laboratory experiments, with no significant adverse effects observed at low concentrations. However, at high concentrations, 1-Methylsulfonyl-3-(4-methyl-1,2,4-triazol-3-yl)piperidine may have toxic effects on cells and tissues. 1-Methylsulfonyl-3-(4-methyl-1,2,4-triazol-3-yl)piperidine has also been shown to have some antioxidant activity in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Methylsulfonyl-3-(4-methyl-1,2,4-triazol-3-yl)piperidine in laboratory experiments is its relatively low cost and ease of synthesis. However, one limitation is that 1-Methylsulfonyl-3-(4-methyl-1,2,4-triazol-3-yl)piperidine may have limited solubility in some solvents, which may affect its effectiveness in certain experiments.
Orientations Futures
There are several potential future directions for research on 1-Methylsulfonyl-3-(4-methyl-1,2,4-triazol-3-yl)piperidine. One area of interest is the development of more efficient and cost-effective synthesis methods for 1-Methylsulfonyl-3-(4-methyl-1,2,4-triazol-3-yl)piperidine. Another area of interest is the investigation of 1-Methylsulfonyl-3-(4-methyl-1,2,4-triazol-3-yl)piperidine's potential use as a therapeutic agent for various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-Methylsulfonyl-3-(4-methyl-1,2,4-triazol-3-yl)piperidine and its potential applications in various fields.
Méthodes De Synthèse
1-Methylsulfonyl-3-(4-methyl-1,2,4-triazol-3-yl)piperidine can be synthesized through a multistep process involving the reaction of 4-methyl-1,2,4-triazole-3-thiol with 1-chloro-3-(methylsulfonyl)propan-2-ol, followed by reaction with piperidine. The final product is obtained through purification steps such as column chromatography.
Applications De Recherche Scientifique
1-Methylsulfonyl-3-(4-methyl-1,2,4-triazol-3-yl)piperidine has been studied for its potential use in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 1-Methylsulfonyl-3-(4-methyl-1,2,4-triazol-3-yl)piperidine has been investigated as a potential antifungal and antibacterial agent. In agriculture, 1-Methylsulfonyl-3-(4-methyl-1,2,4-triazol-3-yl)piperidine has been studied for its potential use as a pesticide. In material science, 1-Methylsulfonyl-3-(4-methyl-1,2,4-triazol-3-yl)piperidine has been investigated for its potential use as a building block for the synthesis of novel materials.
Propriétés
IUPAC Name |
1-methylsulfonyl-3-(4-methyl-1,2,4-triazol-3-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2S/c1-12-7-10-11-9(12)8-4-3-5-13(6-8)16(2,14)15/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOSBDPMXASVIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2CCCN(C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7526330.png)
![N-[1-(2-methylpropanoyl)piperidin-4-yl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7526331.png)

![4-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]piperazin-2-one](/img/structure/B7526346.png)

![N-[(5-bromothiophen-2-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B7526350.png)
![N-[(5-bromothiophen-2-yl)methyl]acetamide](/img/structure/B7526357.png)
![N-[4-(difluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7526370.png)

![(5-chloro-2-fluorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526386.png)


![(4-chloro-2-fluorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526409.png)